Atmospheric Reactivity: OH Radical Rate Constant Comparison with n-Butyl Acetate
In a direct head-to-head study under simulated tropospheric conditions, the rate constant for the gas-phase reaction of 3-oxobutyl acetate with hydroxyl (OH) radicals was determined relative to n-octane, alongside the parent compound n-butyl acetate. The study provides a quantitative basis for predicting its atmospheric lifetime and environmental persistence compared to the simpler ester .
| Evidence Dimension | Rate Constant for Reaction with OH Radicals (kOH) |
|---|---|
| Target Compound Data | Formation yield of 3-oxobutyl acetate accounts for (15 ± 5)% of the overall OH reaction of n-butyl acetate |
| Comparator Or Baseline | n-Butyl acetate: k = 5.2 ± 0.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (relative to n-octane) |
| Quantified Difference | Not directly reported as an absolute rate constant for 3-oxobutyl acetate; however, the product yield data demonstrates that 3-oxobutyl acetate is a specific, quantifiable degradation product of n-butyl acetate under these conditions, differentiating its formation pathway from other products like 2-oxobutyl acetate (also (15 ± 5)% yield) . |
| Conditions | Gas-phase reaction in an environmental smog chamber at 298 K and atmospheric pressure, using n-octane as a reference compound . |
Why This Matters
This data is critical for environmental risk assessment and atmospheric modeling, allowing researchers to distinguish the specific fate and reactivity of this bifunctional ester compared to its simpler analog, n-butyl acetate.
